Product packaging for C15H26N2O5Si(Cat. No.:CAS No. 76223-05-7)

C15H26N2O5Si

Cat. No.: B8574580
CAS No.: 76223-05-7
M. Wt: 342.46 g/mol
InChI Key: CYEAJMJUHMELTK-DMDPSCGWSA-N
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Description

Significance of C15H26N2O5Si within Organosilicon Chemistry

The significance of this compound in organosilicon chemistry lies in its nature as a silyl (B83357) ether. The introduction of the tert-butyldimethylsilyl (TBDMS) group is a common strategy in organic synthesis to protect hydroxyl groups. This protecting group is valued for its stability under a wide range of reaction conditions and its selective removal under mild conditions, typically using a fluoride (B91410) source.

In the context of this compound, the TBDMS group is attached to the primary 5'-hydroxyl group of 2'-deoxyuridine (B118206). This selective protection allows for chemical modifications to be carried out on other parts of the nucleoside, such as the 3'-hydroxyl group or the pyrimidine (B1678525) base, without affecting the 5'-position. This targeted reactivity is fundamental in the multi-step synthesis of complex molecules.

Interdisciplinary Relevance of this compound Chemistry

The applications of this compound extend far beyond traditional organosilicon chemistry, demonstrating significant interdisciplinary relevance, particularly in medicinal chemistry and biochemistry. Its primary role is as a key building block in the synthesis of modified nucleosides and oligonucleotides. interchim.comimmunomart.org

Modified nucleosides are crucial in the development of antiviral and anticancer agents. immunomart.org By using 5'-O-TBDMS-dU as a starting material, researchers can synthesize a variety of nucleoside analogs with potential therapeutic properties. These synthetic derivatives are designed to interfere with the replication of viruses or the proliferation of cancer cells. For instance, it has been utilized in the synthesis of 3'- and 5'-O-(3-benzenesulfonylfuroxan-4-yl)-2'-deoxyuridines, which were evaluated as hybrid nitric oxide donor-nucleoside anticancer agents. immunomart.org

Furthermore, in the field of molecular biology and diagnostics, silylated nucleosides like this compound are instrumental in the chemical synthesis of custom DNA and RNA strands (oligonucleotides). These synthetic nucleic acids are essential tools for a wide range of applications, including polymerase chain reaction (PCR), DNA sequencing, and gene silencing technologies.

Historical Context of this compound Research Trajectories

The specific application of these techniques to nucleoside chemistry followed as the demand for synthetic oligonucleotides and modified nucleosides grew with the advancements in molecular biology and pharmaceutical research. The use of compounds like 5'-O-TBDMS-dU became more prevalent as synthetic chemists sought reliable and efficient methods for the regioselective modification of complex biomolecules. Research involving this compound has been cited in studies focusing on the synthesis of various biologically active molecules, indicating its established role as a valuable synthetic intermediate. immunomart.orgamazonaws.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O5Si B8574580 C15H26N2O5Si CAS No. 76223-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76223-05-7

Molecular Formula

C15H26N2O5Si

Molecular Weight

342.46 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1

InChI Key

CYEAJMJUHMELTK-DMDPSCGWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O

Origin of Product

United States

Synthesis and Derivatization Strategies for C15h26n2o5si

Selective Functionalization of C15H26N2O5Si and its Precursors

Aryne Reactivity in Derivatization of this compound Scaffolds

Arynes are highly reactive intermediates in organic chemistry, characterized by a formal triple bond in an aromatic ring. Their unique electronic structure makes them potent electrophiles and dienophiles, capable of participating in a variety of reactions, including cycloadditions and nucleophilic additions. In the context of complex scaffolds like this compound (a nucleoside derivative), aryne reactivity could offer versatile pathways for derivatization, enabling the introduction of new functional groups or the construction of more complex molecular architectures. While direct research findings on aryne reactivity specifically with this compound are not extensively detailed in general literature, the principles of aryne chemistry suggest several potential derivatization strategies.

For instance, arynes can undergo [2+2] or [4+2] cycloaddition reactions with suitable partners, which, if strategically incorporated into a this compound scaffold, could lead to novel fused ring systems or spiro compounds. Nucleophilic attack on arynes, a common reaction pathway, could be exploited by introducing nucleophilic centers onto the deoxyuridine base or the sugar moiety, allowing for the direct attachment of aryl groups. The silicon-containing TBDMS protecting group, while generally stable under many reaction conditions, might influence the electronic or steric environment, potentially dictating regioselectivity or reactivity in aryne-mediated transformations. Such derivatization could be particularly valuable for exploring structure-activity relationships in nucleoside-based therapeutics or for creating probes for biological studies.

Protection and Activation Strategies in this compound Organic Synthesis

In the synthesis of complex organic molecules like this compound, which is 2'-Deoxyuridine (B118206), 3'-O-TBDMS, or 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine, protection and activation strategies are paramount. nist.govchemicalbook.inglpbio.com The presence of multiple hydroxyl groups on the sugar moiety and reactive sites on the nucleobase necessitates selective functionalization. Protecting groups are reversibly formed derivatives that temporarily mask the reactivity of a functional group, preventing unwanted side reactions during multi-step syntheses. organic-chemistry.org

Protection Strategies: The TBDMS (tert-butyldimethylsilyl) group itself serves as a crucial protecting group in this compound. Silyl (B83357) ethers, including TBDMS, are widely used for the protection of hydroxyl groups, particularly in nucleoside and oligonucleotide synthesis. libretexts.org TBDMS is favored for its stability under a range of conditions and its relative bulkiness, which can confer regioselectivity during protection. libretexts.org For 2'-deoxyuridine, TBDMS is commonly employed to protect either the 3'-hydroxyl or 5'-hydroxyl group. nist.govglpbio.comlibretexts.org

Table 1: Common Silyl Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationRemoval ConditionsApplication Context
Trimethylsilyl (B98337)TMSAcid or fluoride (B91410) ionGeneral alcohol protection
Tert-butyldimethylsilylTBDMSAcid or fluoride ion (e.g., TBAF, HF-Py) libretexts.orgNucleoside/oligonucleotide synthesis (2'-hydroxy, 5'-hydroxy) libretexts.org
Tri-iso-propylsilyloxymethylTOMAcid or fluoride ionNucleoside synthesis (2'-hydroxy) libretexts.org
TriisopropylsilylTIPSAcid or fluoride ionGeneral alcohol protection

Deprotection of TBDMS ethers typically involves treatment with acid or fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), HF-pyridine, or HF-triethylamine. libretexts.org The choice of deprotection method depends on the compatibility with other functional groups present in the molecule. organic-chemistry.org

Other protecting groups commonly used in nucleoside chemistry include:

Acetyl (Ac) and Benzoyl (Bz) groups: Used for protection of N4 in cytosine and N6 in adenine (B156593) nucleic bases, removed by base treatment (e.g., aqueous or gaseous ammonia, methylamine). libretexts.org

Dimethoxytrityl (DMT) group: Widely used for the protection of the 5'-hydroxyl group in nucleosides, particularly in oligonucleotide synthesis, and removed by weak acid. libretexts.org

Biocatalytic and Chemoenzymatic Approaches in this compound Synthesis

Biocatalytic and chemoenzymatic approaches leverage the specificity and efficiency of enzymes to overcome limitations of traditional chemical synthesis, particularly in the construction of complex molecules like this compound. nih.govucl.ac.ukmdpi.com These methods offer advantages such as milder reaction conditions, enhanced selectivity (chemo-, regio-, and stereoselectivity), and improved sustainability. nih.govucl.ac.ukmdpi.com

Enzyme-Mediated Transformations for this compound

Enzyme-mediated transformations involve the use of isolated enzymes or whole-cell biocatalysts to perform specific chemical reactions. mdpi.com For nucleoside derivatives like this compound, enzymes can catalyze a range of modifications, including glycosylation, phosphorylation, and the introduction or modification of functional groups on the nucleobase or sugar moiety. nih.gov

In the broader context of nucleoside chemistry, enzyme-mediated approaches are crucial for synthesizing oligonucleotides and modified nucleosides. nih.gov DNA/RNA polymerases, ligases, nucleoside phosphorylases, and nucleoside 2'-deoxyribosyltransferases are examples of enzymes that have been successfully employed. nih.govacademie-sciences.frnih.gov These enzymes can facilitate the incorporation of chemically modified nucleotides, offering high fidelity and precise control over the positioning of modifications. nih.gov For instance, enzyme-mediated reactions have been used to prepare enantioenriched secondary alcohols by stereoselective bioreduction of prochiral ketones, a methodology potentially applicable to the synthesis of complex intermediates for this compound or its analogs. mdpi.com The stability and activity of enzymes can be influenced by the reaction medium, with some studies exploring deep eutectic solvents (DES) as alternatives to conventional solvents to enhance enzyme stability or activity. rsc.org

Oxidative Coupling Reactions in this compound Formation

Oxidative coupling reactions are a class of transformations that involve the formation of new bonds, often carbon-carbon or carbon-heteroatom bonds, through an oxidative process. organic-chemistry.orggroupjorgensen.com In the context of forming or derivatizing complex organic molecules, including nucleoside scaffolds, oxidative coupling can be a powerful tool for increasing molecular complexity and diversity. groupjorgensen.com

While specific examples of oxidative coupling directly forming this compound are not commonly detailed in general literature, the principles apply to nucleoside synthesis. For example, the Chan-Lam coupling, an oxidative coupling reaction, allows for aryl carbon-heteroatom bond formation (e.g., C-N, C-O) via the coupling of boronic acids, stannanes, or siloxanes with N-H or O-H containing compounds, often catalyzed by copper(II) in the presence of air. organic-chemistry.org Given that this compound contains nitrogen and oxygen functionalities, such reactions could be envisioned for derivatization of the uracil (B121893) base or the sugar hydroxyls if deprotected.

Other oxidative coupling strategies include those involving electrochemically generated radicals, which can facilitate the formation of new chemical bonds. zioc.ru For instance, the oxidative coupling of N-oxyl radicals with vinyl azides has been demonstrated to form N-O-N structural fragments, highlighting the potential for selective bond formation under controlled oxidative conditions. zioc.ru In the broader field of organic synthesis, oxidative coupling reactions are continually being developed to form various bonds (C-O, C-C, C-N, C-S) using different coupling partners and catalysts, including metal-free conditions. groupjorgensen.comuq.edu.au These methodologies could be adapted for the synthesis of this compound or its derivatives, particularly for forming new linkages or modifying existing functionalities through controlled oxidation.

Advanced Structural Elucidation of C15h26n2o5si

Spectroscopic Characterization Techniques for CHNOSi

Nuclear Magnetic Resonance (NMR) Spectroscopy of CHNOSi

NMR spectroscopy is a cornerstone of organic structure determination, providing detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. For CHNOSi, various 1D and 2D NMR experiments are crucial.

One-Dimensional (1D) NMR (¹H, ¹³C, ²⁹Si, ¹⁵N)

One-dimensional NMR experiments provide fundamental information on the number of chemically distinct nuclei and their immediate electronic environments.

¹H NMR Spectroscopy: Proton NMR is highly sensitive and provides information on the number of protons, their chemical shifts (δ), and their coupling patterns (J values), which reveal neighboring protons. For CHNOSi, characteristic signals are expected for the tert-butyldimethylsilyl (TBDMS) group and the 2'-deoxyuridine (B118206) core. The TBDMS group typically exhibits distinct singlets for the silicon-methyl (Si-CH₃) protons and a singlet for the tert-butyl (t-Bu) protons. Protons on the deoxyribose sugar and the uracil (B121893) base would appear in their characteristic regions csic.esnih.govlibretexts.org.

Table 1: Illustrative ¹H NMR Chemical Shifts for CHNOSi (CDCl₃, ppm)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
Si-CH₃0.0-0.1s6HTBDMS methyl protons
t-Bu0.8-0.9s9HTBDMS tert-butyl protons
H-2', H-2''2.2-2.6m2HDeoxyribose C-2' protons
H-1'6.1-6.3m1HDeoxyribose C-1' proton
H-3', H-4', H-5'3.6-4.5m3HDeoxyribose C-3', C-4', C-5' protons
H-6 (uracil)7.3-7.7s/d1HUracil C-6 proton
NH (uracil)8.5-9.5br s1HUracil N-H proton

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Each chemically distinct carbon atom gives rise to a signal, with chemical shifts spanning a wide range (0-220 ppm) organicchemistrydata.org. The TBDMS group features characteristic signals for the silicon-bound methyl carbons and the quaternary carbon of the tert-butyl group. The deoxyribose carbons and uracil carbons appear in their respective regions nih.govwiley-vch.de.

Table 2: Illustrative ¹³C NMR Chemical Shifts for CHNOSi (CDCl₃, ppm)

Carbon TypeChemical Shift (δ, ppm)Assignment (Illustrative)
Si-CH₃-5 to 0TBDMS methyl carbons
t-Bu (quaternary)18-19TBDMS quaternary carbon
t-Bu (methyl)25-26TBDMS tert-butyl methyl carbons
C-1'80-90Deoxyribose C-1'
C-2'35-45Deoxyribose C-2'
C-3'70-75Deoxyribose C-3'
C-4'85-90Deoxyribose C-4'
C-5'60-65Deoxyribose C-5'
C-2 (uracil)150-155Uracil C-2 (C=O)
C-4 (uracil)160-165Uracil C-4 (C=O)
C-5 (uracil)100-105Uracil C-5
C-6 (uracil)135-140Uracil C-6

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly useful for organosilicon compounds, providing direct information about the silicon environment. Despite its low natural abundance (4.70%) and low receptivity, the wide chemical shift range (δSi −350 to +175 ppm) makes it highly diagnostic oxinst.commagritek.com. For CHNOSi, a single signal corresponding to the TBDMS silicon atom is expected. Its chemical shift would be indicative of the substitution pattern around the silicon, typically appearing in the range characteristic for trialkylsilyl ethers.

Table 3: Illustrative ²⁹Si NMR Chemical Shift for CHNOSi (ppm)

Silicon TypeChemical Shift (δ, ppm)Assignment (Illustrative)
-O-Si(CH₃)₂tBu15-25TBDMS silicon

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about nitrogen-containing functionalities, such as the nitrogens in the uracil base. However, ¹⁵N NMR has very low sensitivity, often requiring isotopic enrichment or specialized techniques for acquisition nih.gov. The two nitrogen atoms in the uracil ring would typically give distinct signals.

Table 4: Illustrative ¹⁵N NMR Chemical Shifts for CHNOSi (ppm)

Nitrogen TypeChemical Shift (δ, ppm)Assignment (Illustrative)
N1 (uracil)-180 to -190Uracil N1
N3 (uracil)-160 to -170Uracil N3
Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlations between nuclei, which are indispensable for assigning complex spectra and establishing molecular connectivity researchgate.netcolumbia.edu.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings through bonds, indicating which protons are vicinal (i.e., on adjacent carbons) or geminal (on the same carbon if diastereotopic) tesisenred.netlibretexts.orguvic.ca. For CHNOSi, COSY would establish the connectivity within the deoxyribose sugar ring (e.g., H-1' with H-2'/H-2'', H-2'/H-2'' with H-3', etc.) and potentially between the uracil H-6 and any vicinal protons if the base were substituted.

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC (or HSQC) experiments correlate protons directly bonded to carbons (one-bond ¹H-¹³C correlations) columbia.edulibretexts.orguvic.ca. This is crucial for assigning specific proton signals to their directly attached carbon signals. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by their phase columbia.edu. For CHNOSi, HMQC/HSQC would confirm the direct attachment of TBDMS methyl protons to silicon-bound carbons, and assign the protons on each carbon of the deoxyribose and uracil moieties. A ²⁹Si-HSQC experiment could also correlate the silicon signal with the protons of the attached methyl groups magritek.com.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range heteronuclear correlations, typically between protons and carbons separated by two, three, or occasionally four bonds columbia.edulibretexts.orgresearchgate.net. This is vital for establishing connectivity across quaternary carbons or through heteroatoms, which are not directly observed in HMQC/HSQC or COSY. For CHNOSi, HMBC would be critical for confirming the attachment of the TBDMS group to the deoxyribose sugar (e.g., correlations between TBDMS protons and the oxygen-bearing carbon of the sugar), and for establishing connectivity within the uracil base and between the base and the sugar.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between nuclei, irrespective of through-bond connectivity researchgate.net. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This is invaluable for determining stereochemistry and conformation. For CHNOSi, NOESY would help confirm the anomeric configuration of the nucleoside and the relative orientation of the TBDMS group and the uracil base with respect to the sugar ring.

Mass Spectrometry (MS) of CHNOSi

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns hmdb.caacdlabs.com.

Hyphenated Techniques (HPLC-MS, GC-MS, UPLC-QTOF-MS)

Hyphenated techniques combine a separation method with mass spectrometry, enabling the analysis of complex mixtures and the identification of individual components.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is widely used for non-volatile and thermally labile compounds, such as nucleosides. The HPLC component separates the compound from impurities, and the MS detector provides mass information for identification and quantification frontiersin.orgmdpi.com. This technique would confirm the purity of CHNOSi and provide its molecular ion or adduct mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While CHNOSi might require derivatization to increase its volatility, GC-MS could provide precise retention time data and electron ionization (EI) fragmentation patterns for structural confirmation nih.govfrontiersin.org.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): UPLC-QTOF-MS offers enhanced chromatographic resolution and high mass accuracy, making it powerful for identifying and characterizing compounds in complex biological or synthetic matrices mdpi.comnih.govnih.govresearchgate.net. The QTOF analyzer provides accurate mass measurements, which are crucial for determining the elemental composition of the molecular ion and its fragments, thereby aiding in structural elucidation nih.gov.

Ionization Methods (EI, ESI, APCI, MALDI)

The choice of ionization method significantly influences the type of ions observed and the fragmentation patterns.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While the molecular ion (M⁺) may be small or absent, the reproducible fragmentation pattern is highly characteristic and can be used for library matching and structural elucidation acdlabs.com.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used for polar, non-volatile, and thermally labile compounds like nucleosides. It typically produces protonated molecular ions ([M+H]⁺), deprotonated molecular ions ([M-H]⁻), or adducts (e.g., [M+Na]⁺) with minimal fragmentation acdlabs.comfrontiersin.orguvic.ca. Fragmentation can be induced by increasing the cone voltage or by tandem mass spectrometry (MS/MS) (Collision-Induced Dissociation, CID) to gain structural information researchgate.netuvic.caasianpubs.orgnih.gov. For CHNOSi, ESI-HRMS has been reported to yield a protonated molecular ion with high accuracy: calculated for [CHNOSi + H]⁺, 343.1689; found, 343.1682 nih.gov.

Table 5: High-Resolution Mass Spectrometry Data for CHNOSi

Ion TypeCalculated m/zFound m/z
[M+H]⁺343.1689343.1682

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique, often used for compounds of moderate polarity and volatility. It involves a corona discharge to ionize the analyte, typically forming protonated molecular ions or adducts acdlabs.comfrontiersin.org.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique particularly useful for large biomolecules, but also applicable to smaller molecules. The analyte is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the molecules, typically producing molecular ions or adducts acdlabs.comfrontiersin.org.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In MS/MS, a precursor ion is selected and then fragmented, typically by collision-induced dissociation (CID), into smaller product ions. uab.eduslideshare.netyoutube.com The mass-to-charge (m/z) ratios of these fragment ions provide insights into the connectivity and arrangement of atoms within the original molecule. scienceready.com.au

For C15H26N2O5Si, a nucleoside derivative with a silyl (B83357) protecting group, MS/MS analysis would involve the ionization of the molecule, likely forming a protonated molecular ion ([M+H]+) or a deprotonated ion ([M-H]-). Subsequent fragmentation would reveal characteristic cleavages. Common fragmentation pathways for such a molecule would include:

Loss of the TBDMS group: The tert-butyldimethylsilyl (TBDMS) ether is a labile protecting group. Cleavage of the Si-O bond or loss of the entire TBDMS moiety (e.g., as t-BuSi(CH3)2OH or related fragments) would be expected, leading to significant fragment ions.

Glycosidic bond cleavage: The bond connecting the pyrimidine (B1678525) base to the sugar moiety (tetrahydrofuran ring) is a common site of fragmentation in nucleosides. This cleavage would yield separate ions corresponding to the protonated or deprotonated base and the modified sugar fragment.

Sugar ring fragmentation: Further fragmentation of the tetrahydrofuran (B95107) ring could occur, leading to characteristic losses of small neutral molecules (e.g., H2O, CH2O) or specific ring-opening products.

Pyrimidine base fragmentation: The pyrimidine-2,4-dione (uracil derivative) ring itself can undergo characteristic fragmentations, although these are often less prominent than cleavages at the more labile parts of the molecule.

By analyzing the m/z values of the product ions and their relative intensities, a detailed fragmentation pathway can be proposed, aiding in the confirmation of the molecular structure and the positions of substituents.

Table 1: Expected Fragmentation Events in MS/MS of this compound

Fragmentation EventExpected Neutral Loss / Fragment TypeStructural Information Gained
Loss of TBDMS groupt-BuSi(CH3)2OH or similarConfirmation of silyl protection, position of silyloxy group
Glycosidic bond cleavagePyrimidine base, modified sugarConfirmation of nucleoside structure, base-sugar connectivity
Sugar ring cleavagesH2O, CH2O, other small moleculesDetails of sugar modification, ring integrity
Pyrimidine base fragmentationCharacteristic uracil fragmentsConfirmation of the pyrimidine moiety
Ion Mobility Spectrometry (IMS-MS/MS) for Conformational Elucidation

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge-to-mass ratio as they drift through a buffer gas under an electric field. uni-due.dewikipedia.orghealthcare-in-europe.com When coupled with MS/MS (IMS-MS/MS), it adds an additional dimension of separation, allowing for the differentiation of isomers, conformers, and even charge states that might have similar m/z ratios in conventional MS. wikipedia.orguni-hannover.de This technique provides collision cross-section (CCS) values, which are directly related to the three-dimensional structure and conformation of the ions.

For this compound, IMS-MS/MS would be particularly valuable for:

Conformational analysis: Nucleoside derivatives can exist in various conformations due to the flexibility of the sugar ring and the orientation of the base relative to the sugar. IMS could potentially resolve different conformers of the molecular ion or its fragments, providing insights into their preferred gas-phase structures.

Distinguishing structural isomers: If other compounds with the same elemental formula but different connectivity or stereochemistry were present, IMS could help differentiate them based on their distinct collision cross-sections.

Understanding fragmentation mechanisms: By analyzing the CCS of fragment ions, researchers can gain a deeper understanding of how the molecule breaks apart, as different fragmentation pathways might lead to product ions with different shapes.

Table 2: Potential Insights from IMS-MS/MS of this compound

Parameter MeasuredStructural Information Provided
Collision Cross-Section (CCS)Molecular shape, compactness, and conformational preferences
Drift TimeSeparation based on size, shape, and charge
Isomer SeparationDifferentiation of structural and stereoisomers with identical m/z

Vibrational Spectroscopy of this compound (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular vibrations within a compound, offering a "chemical fingerprint." triprinceton.orgfrontiersin.org IR spectroscopy measures the absorption of infrared radiation when molecular vibrations cause a change in the dipole moment of the molecule. triprinceton.orgaidic.it Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which occurs when molecular vibrations cause a change in the polarizability of the molecule. triprinceton.organton-paar.com

For this compound, the expected characteristic vibrational modes would correspond to its key functional groups:

Pyrimidine-2,4-dione moiety: Characteristic stretching vibrations for C=O (carbonyl groups, typically around 1650-1750 cm⁻¹ in IR), C=C, and N-H (around 3100-3500 cm⁻¹ in IR) would be observed. Ring breathing modes and other skeletal vibrations would appear in both IR and Raman spectra.

Hydroxyl groups (-OH): The primary hydroxyl group on the tetrahydrofuran ring would exhibit O-H stretching vibrations (broad band around 3200-3600 cm⁻¹ in IR, depending on hydrogen bonding) and O-H bending vibrations.

Ether linkages (C-O-C): Asymmetric and symmetric C-O-C stretching vibrations would be present, typically in the 1000-1300 cm⁻¹ region.

Tert-butyldimethylsilyl (TBDMS) group: Characteristic Si-C stretching vibrations (around 800-1200 cm⁻¹) and C-H stretching and bending vibrations from the methyl and tert-butyl groups would be prominent. The Si-O bond would also have characteristic stretching frequencies.

Aliphatic C-H bonds: Stretching vibrations for C-H bonds (around 2800-3000 cm⁻¹) and bending vibrations (around 1350-1470 cm⁻¹) would be observed from the sugar ring and the TBDMS group.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group / BondExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (Pyrimidine)1650-1750 (strong)Strong, often complementary to IR
N-H (Pyrimidine)3100-3500 (broad)Variable
O-H (Hydroxyl)3200-3600 (broad)Variable
C-H (Aliphatic)2800-3000Strong
Si-C800-1200Strong
Si-O950-1100Variable
C-O-C (Ether)1000-1300Variable

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (Fluorescence) spectroscopy probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and chromophores. sciforschenonline.orgunits.itbiocompare.com Fluorescence spectroscopy detects the emission of light by a molecule after it has absorbed photons, offering high sensitivity and specificity for fluorescent compounds. biocompare.compolytechnique.frloc.gov

For this compound, the primary chromophore is the pyrimidine-2,4-dione (uracil) moiety. This conjugated system is expected to exhibit characteristic absorption bands in the UV region.

UV-Vis Absorption: The pyrimidine base would show a strong absorption maximum (λmax) in the ultraviolet region, typically around 260-280 nm, characteristic of π→π* transitions within the conjugated ring system. The exact λmax and molar absorptivity would depend on the solvent and any subtle electronic effects from the attached sugar and silyl group.

Fluorescence Emission: Uracil and its derivatives can be fluorescent, although their quantum yields can vary. If this compound exhibits fluorescence, excitation at its absorption maximum would lead to an emission spectrum at a longer wavelength (Stokes shift). Fluorescence spectroscopy could be used for sensitive detection and quantification, and changes in the emission properties could provide insights into its environment or interactions.

Table 4: Expected Electronic Spectral Properties for this compound

Spectroscopic TechniqueExpected FeatureInformation Gained
UV-Vis Absorptionλmax around 260-280 nm (pyrimidine chromophore)Presence of conjugated system, electronic transitions
Fluorescence EmissionEmission at longer wavelength than excitationPotential for sensitive detection, environmental probes

Diffraction-Based Structural Analysis of this compound

Diffraction techniques provide direct information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography of this compound (Single Crystal, Powder Diffraction)

X-ray crystallography is the gold standard for determining the precise atomic structure of crystalline compounds. researchgate.netprotoxrd.comazolifesciences.com When a monochromatic X-ray beam interacts with a single crystal, it produces a diffraction pattern. youtube.com This pattern is then mathematically transformed to generate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and stereochemistry can be accurately determined. researchgate.netazolifesciences.com

For this compound, if suitable single crystals can be grown, X-ray crystallography would provide:

Absolute configuration: Crucial for chiral centers present in the sugar moiety.

Precise bond lengths and angles: Confirmation of the connectivity and hybridization of all atoms, including the Si-O and Si-C bonds of the TBDMS group.

Conformation of the sugar ring: Detailed puckering parameters of the tetrahydrofuran ring.

Orientation of the pyrimidine base: The relative orientation of the base with respect to the sugar.

Intermolecular interactions: Information on hydrogen bonding networks, π-π stacking, and other weak interactions that govern crystal packing.

In cases where single crystals are difficult to obtain or are too small, Powder X-ray Diffraction (PXRD) can be employed. While PXRD provides less detailed structural information than single-crystal X-ray diffraction, it can be used for phase identification, purity assessment, and sometimes for ab initio structure determination or Rietveld refinement for well-ordered polycrystalline samples. spera-pharma.co.jp

Integrated Multi-Technique Structural Elucidation Methodologies for this compound

The comprehensive structural elucidation of a complex molecule like this compound relies heavily on the synergistic application of multiple spectroscopic techniques. Each technique provides unique insights into different aspects of the molecular structure, and their combined interpretation leads to a robust and unambiguous structural assignment. The primary techniques employed typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) spectroscopy. chemicalbook.comaspect-analytics.comnih.govugent.bechemicalbook.inucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of organic structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. chemicalbook.comaspect-analytics.comucdavis.eduacadiau.casigmaaldrich.com For this compound, both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are crucial. ¹H NMR reveals the number of different proton environments and their coupling patterns, indicating adjacent protons. ¹³C NMR provides information on the carbon skeleton and different carbon environments. chemicalbook.comucdavis.edu 2D NMR experiments establish through-bond (COSY, HSQC, HMBC) and through-space (NOESY/ROESY) correlations, which are vital for piecing together fragments and determining relative stereochemistry. For example, HSQC correlates protons with their directly attached carbons, while HMBC reveals long-range proton-carbon correlations across two or three bonds. datainnovations.com

Illustrative ¹H NMR Data for this compound (Hypothetical) This table presents hypothetical ¹H NMR data that might be observed for this compound, demonstrating the type of information obtained. Actual experimental data would be more extensive and specific.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
0.09s6HSi(CH₃)₂
0.88s9HSiC(CH₃)₃
1.85-2.15m2HCH₂ (tetrahydrofuran)
2.25-2.45m2HCH₂ (pyrimidine)
3.75-3.95m2HCH₂O (hydroxymethyl)
4.10-4.25m2HCH (tetrahydrofuran)
6.05t1HH-1' (deoxyuridine)
7.00d1HH-6 (pyrimidine)
8.40br s1HNH (pyrimidine)

Mass Spectrometry (MS): MS provides precise molecular weight information and fragmentation patterns, which are crucial for determining the molecular formula and identifying substructures. chemicalbook.comnih.govugent.bechemicalbook.inucdavis.edunih.gov High-resolution mass spectrometry (HRMS), particularly Electrospray Ionization (ESI-HRMS), is essential for confirming the exact molecular formula (this compound) by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments further fragment the molecular ion, yielding characteristic daughter ions that provide clues about the connectivity and presence of specific functional groups. nih.govchemicalbook.com For this compound, an ESI-HRMS experiment might show a protonated molecular ion [M+H]⁺ at m/z 343.1689.

Illustrative MS Fragmentation Data for this compound (Hypothetical) This table presents hypothetical MS/MS fragmentation data, illustrating how key fragments can provide structural insights.

m/z (Fragment Ion)Proposed Fragment FormulaPossible Structural Origin (Illustrative)
343.1689[C₁₅H₂₆N₂O₅Si + H]⁺Protonated Molecular Ion
271.1274[C₁₁H₁₉N₂O₅Si]⁺Loss of C₄H₇ (e.g., t-butyl group)
227.0860[C₉H₁₅N₂O₄Si]⁺Further fragmentation of silyl group
127.0550[C₅H₇N₂O₂]⁺Pyrimidine base fragment
73.0470[C₃H₉Si]⁺Trimethylsilyl (B98337) fragment

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups by detecting characteristic vibrational frequencies. chemicalbook.comucdavis.edu For this compound, IR would confirm the presence of N-H (from pyrimidine), C=O (from pyrimidine and potentially ester/acid), O-H (from hydroxymethyl and potentially silyl ether), C-Si, and C-O stretches, providing initial clues about the molecule's composition.

The integration of data from these techniques allows chemists to construct a comprehensive picture of the molecular structure. NMR provides the connectivity, MS confirms the molecular formula and provides fragmentation clues, and IR identifies functional groups. This multi-technique approach is particularly powerful for novel or complex compounds where no reference spectra are available. chemicalbook.comaspect-analytics.com

Computational Assistance in this compound Structural Elucidation

Computational methods have become indispensable tools in modern structural elucidation, complementing experimental data by generating, filtering, and predicting structures and spectroscopic properties. This assistance significantly reduces the time and effort required for complex elucidations, such as that of this compound.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms designed to determine molecular structures from spectroscopic data. nih.gov These systems automate and enhance the traditional manual process of structure determination, which can be complex and time-consuming, especially for molecules with multiple stereocenters or rings.

The core principles behind CASE systems involve:

Spectral Analysis: Interpreting raw spectroscopic data (e.g., NMR chemical shifts, coupling constants, MS m/z values, and fragmentation patterns) to derive structural constraints and fragments.

Structure Generation: Generating all possible molecular structures that are consistent with the molecular formula and the derived structural constraints. This process often utilizes graph theory and combinatorial algorithms to enumerate constitutional isomers. datainnovations.com

Structure Filtering and Ranking: Comparing the predicted spectra of generated candidate structures with the experimental data. Structures inconsistent with the experimental observations are filtered out. The remaining candidates are then ranked based on how well their predicted spectral data matches the experimental data.

For this compound, a CASE system would take the molecular formula and the collected NMR (¹H, ¹³C, COSY, HSQC, HMBC) and MS data as input. It would then generate a set of plausible candidate structures. For instance, given the presence of a silicon atom and common protecting groups like tert-butyldimethylsilyl (TBDMS), the system would consider various positions for this group and the pyrimidine and tetrahydrofuran moieties. The system then calculates predicted NMR chemical shifts and fragmentation patterns for each candidate structure and compares them against the experimental data. This iterative process allows for the rapid identification of the most probable structure, significantly reducing the ambiguity that can arise from manual interpretation, especially when dealing with complex correlations or limited data. Commercial software like ACD/Structure Elucidator is a prominent example of a CASE system that has been shown to outperform human expertise in certain complex cases.

Universal Fragmentation Model (UFM) in MS Data Interpretation

The Universal Fragmentation Model (UFM) is a computational approach specifically developed to predict and interpret fragmentation pathways in tandem mass spectrometry (MS/MS) experiments. nih.gov This model is particularly valuable for complex molecules like this compound, where fragmentation can involve intricate rearrangement chemistries beyond simple bond cleavages. nih.gov

UFM combines gas-phase ion chemistry and computational modeling to generate and test dissociation hypotheses. nih.gov It considers the entire complexity of the fragmentation process, including the excitation of molecular ions, structural changes upon energy uptake, and subsequent dissociations. A unique feature of UFM is its ability to predict rearrangement chemistries, which are often difficult to rationalize manually, thereby validating complex fragmentation behavior. nih.gov It works with 3D molecular structures for both ionic and neutral species involved in fragmentation pathways, using classical and quantum chemical calculations to assess predicted patterns, structures, and energetics.

For this compound, UFM would be applied to predict the various fragment ions observed in the MS/MS spectrum. For example, the loss of a tert-butyl group or a dimethylsilyl group, or fragments related to the pyrimidine or tetrahydrofuran rings, could be predicted and their formation mechanisms elucidated. By accurately predicting these complex fragmentation patterns, UFM helps to confirm proposed structures or differentiate between isomeric candidates that might yield similar molecular ions but distinct fragmentation pathways. nih.gov This computational tool helps to bridge the information gap between the high sensitivity of MS and the detailed structural information provided by NMR. nih.gov

Illustrative UFM-Predicted Fragmentation Pathways for this compound (Hypothetical) This table demonstrates how UFM might predict specific fragmentation events and their corresponding m/z values, including potential rearrangements.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragmentation Pathway (Illustrative)
343.1689285.1278Loss of C₄H₈ (isobutylene, from t-butyl) + H₂O rearrangement
343.1689271.1274Loss of C₄H₇ (t-butyl radical) + H⁺
271.1274199.0860Loss of Si(CH₃)₂O (from silyl ether)
343.1689127.0550Cleavage to yield protonated pyrimidine base
343.168973.0470Cleavage to yield trimethylsilyl cation

Machine Learning Approaches for Structural Prediction

Machine learning (ML) approaches are increasingly being employed in chemical sciences for various predictive tasks, including molecular property prediction and structural elucidation. nist.gov These methods leverage large datasets to learn complex relationships between chemical structures, their representations, and observable properties or spectra. nist.gov

For structural prediction of this compound, ML can be applied in several ways:

Spectral Prediction and Matching: ML models can be trained on extensive databases of known compounds and their corresponding NMR or MS spectra. nist.gov Given the experimental spectra of this compound, an ML model could predict key spectral parameters (e.g., ¹H and ¹³C NMR chemical shifts) or directly suggest candidate structures by matching the observed spectra to a learned library of spectral-structure relationships. This is particularly useful for identifying substructures or even entire molecules if they are similar to compounds in the training data.

Molecular Property Prediction: Beyond direct structure prediction, ML can predict various molecular properties from the chemical structure, such as solubility, reactivity, or even biological activity. While not directly structural elucidation, these predictions can help prioritize or validate candidate structures by checking consistency with observed properties. nist.gov

Generative Models: Advanced ML techniques, such as deep learning and generative adversarial networks, can even generate novel molecular structures that fit a given set of constraints, including desired spectral features or substructures. This could be applied to this compound if certain fragments are known, and the model needs to propose ways to connect them while adhering to the molecular formula.

Improving Existing Elucidation Tools: ML can enhance components of CASE systems, for example, by improving the accuracy of spectral prediction algorithms or optimizing the filtering process based on learned patterns of spectral consistency.

The success of ML in structural prediction for compounds like this compound is predicated on the quality of molecular representations (e.g., molecular fingerprints, graph-based representations) and the availability of well-curated, high-quality spectroscopic datasets for training. nist.gov As data repositories grow and ML algorithms become more sophisticated, these approaches are becoming increasingly powerful in accelerating and improving the accuracy of structural elucidation.

Reactivity and Mechanistic Investigations of C15h26n2o5si

Fundamental Reaction Types Exhibited by C15H26N2O5Si

The reactivity of 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine is characterized by a range of transformations centered around the silyl (B83357) ether linkage, the deoxyribose sugar ring, and the pyrimidine (B1678525) base. These reactions are pivotal for the synthesis of complex nucleoside analogs and oligonucleotides.

Substitution Reactions (Nucleophilic, Electrophilic, Free Radical)

Nucleophilic Substitution: The most prominent nucleophilic substitution reactions involving 5'-O-TBDMS-dU are centered on the cleavage of the silicon-oxygen bond of the TBDMS protecting group. This deprotection is a critical step in synthetic routes and is typically achieved by nucleophilic attack of a fluoride (B91410) ion on the silicon atom. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly employed for this purpose. The reaction proceeds via a pentacoordinate silicon intermediate, leading to the regeneration of the 5'-hydroxyl group.

The 3'-hydroxyl group of 5'-O-TBDMS-dU is also a site for nucleophilic substitution, where it can be converted into other functional groups. For instance, it can be transformed into a phosphoramidite, a key building block for automated oligonucleotide synthesis. This involves the reaction of the 3'-hydroxyl group with a phosphitylating agent in the presence of a weak acid activator.

Electrophilic Substitution: The uracil (B121893) ring of 5'-O-TBDMS-dU can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carbonyl groups deactivates the ring towards many common electrophiles. wikipedia.org However, under specific conditions, electrophilic attack at the C5 position is possible. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst can introduce a halogen atom at the C5 position. The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Addition Reactions to this compound Moieties

The C5-C6 double bond of the uracil moiety in 5'-O-TBDMS-dU is susceptible to addition reactions. For instance, it can undergo radical-mediated additions. Studies on related uridine (B1682114) derivatives have shown that radicals can add to the C5 or C6 position of the uracil base. For example, the addition of hydroxyl radicals can lead to the formation of 5,6-dihydroxy-5,6-dihydrouridine derivatives. nih.gov While specific studies on radical additions to 5'-O-TBDMS-dU are not extensively documented, the reactivity is expected to be analogous to other uracil-containing nucleosides.

Elimination Reactions from this compound

Elimination reactions involving 5'-O-TBDMS-dU are primarily associated with the removal of the TBDMS protecting group under certain conditions, which can also be viewed from an elimination perspective, particularly in the gas phase during mass spectrometry analysis. In solution, the fluoride-mediated deprotection is mechanistically a nucleophilic substitution at the silicon center. However, base-catalyzed elimination reactions can occur on the sugar moiety if suitable leaving groups are introduced at the 3' or other positions.

Rearrangement Reactions Involving this compound Skeletons

Rearrangement reactions involving the skeletal framework of 5'-O-TBDMS-dU are not commonly observed under standard synthetic conditions. However, silyl group migration is a known phenomenon in polyhydroxylated, silylated compounds. Under certain conditions, such as in the presence of acid or base, or during mass spectrometric analysis, the TBDMS group could potentially migrate from the 5'-oxygen to the 3'-oxygen. cdnsciencepub.com This type of intramolecular rearrangement proceeds through a cyclic intermediate. Additionally, silyl glyoxylates, which share the feature of a silicon-oxygen bond, are known to undergo a cdnsciencepub.comnih.gov-Brook rearrangement. fgcu.edu While not directly applicable to 5'-O-TBDMS-dU itself, it highlights the potential for rearrangements in related organosilicon compounds.

Oxidation and Reduction Processes of this compound

Oxidation: The 3'-hydroxyl group of 5'-O-TBDMS-dU can be oxidized to a ketone using various oxidizing agents, such as those employed in Swern or Dess-Martin periodinane oxidations. This transformation is a key step in the synthesis of 3'-keto nucleosides, which are valuable intermediates for the preparation of various modified nucleosides. Furthermore, the TBDMS ether itself can be susceptible to oxidation under specific conditions. For instance, benzylic TBDMS ethers can be oxidized to the corresponding carbonyl compounds using reagents like chromium trioxide and periodic acid. organic-chemistry.orgresearchgate.net While the TBDMS group in 5'-O-TBDMS-dU is attached to a primary aliphatic alcohol, its oxidative stability is an important consideration in synthetic planning.

Reduction: The uracil moiety of 5'-O-TBDMS-dU can be reduced, for example, by catalytic hydrogenation, to yield the corresponding 5,6-dihydrouracil derivative. This reaction saturates the C5-C6 double bond of the pyrimidine ring. Reductive cleavage of the C-O bond at the 2' position of the deoxyribose ring is a more complex transformation but is a known process in nucleoside chemistry to generate 2',3'-dideoxynucleosides, though this typically requires prior functionalization of the 2'-position. nih.gov

Elucidation of Reaction Mechanisms involving this compound

The mechanistic understanding of reactions involving 5'-O-TBDMS-dU is largely extrapolated from studies on similar TBDMS-protected nucleosides and fundamental organic reaction mechanisms.

The fluoride-promoted desilylation is a well-studied process. The high affinity of fluorine for silicon drives the reaction. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a trigonal bipyramidal, pentacoordinate intermediate. This is followed by the departure of the 5'-alkoxide, which is then protonated upon workup to yield the free 5'-hydroxyl group. The reaction is generally considered to proceed via an SN2-type mechanism at the silicon center.

For electrophilic substitution on the uracil ring, the mechanism follows the classical pathway for electrophilic aromatic substitution. The electrophile adds to the C5 position, forming a resonance-stabilized carbocationic intermediate (arenium ion). The positive charge is delocalized over the uracil ring, including the nitrogen and oxygen atoms. In the final step, a base removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring.

Mechanistic investigations of oxidation and reduction reactions often involve the study of reaction kinetics, intermediates, and stereochemical outcomes. For example, the oxidation of the 3'-hydroxyl group to a ketone proceeds through the formation of an intermediate, such as a chlorosulfonium salt in the Swern oxidation, which then undergoes base-induced elimination to yield the ketone.

Data Tables

Table 1: Common Reagents for Deprotection of the 5'-O-TBDMS Group

ReagentSolventTypical Conditions
Tetra-n-butylammonium fluoride (TBAF)Tetrahydrofuran (B95107) (THF)Room temperature
Hydrofluoric acid-pyridine (HF-Py)Pyridine/THF0 °C to room temperature
Triethylamine trihydrofluoride (Et3N·3HF)Triethylamine/THFRoom temperature
Acetic acidWater/THFElevated temperature

Table 2: Representative Reactions of 5'-O-TBDMS-dU

Reaction TypeReagent(s)Product Type
DeprotectionTBAF2'-deoxyuridine (B118206)
Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA3'-Phosphoramidite of 5'-O-TBDMS-dU
OxidationDess-Martin periodinane5'-O-TBDMS-3'-keto-2'-deoxyuridine
Halogenation (at C5)N-Bromosuccinimide (NBS)5-Bromo-5'-O-TBDMS-2'-deoxyuridine

Kinetic and Thermodynamic Aspects of this compound Reactivity

Beyond the mechanistic pathway, the speed and energy changes associated with the reactions of this compound are critical for its practical application.

Experimental determination of reaction rates is typically carried out by monitoring the concentration of reactants or products over time using spectroscopic methods. The data obtained is then used to develop kinetic models that can predict the reaction behavior under different conditions. The rates of reactions involving this compound are found to be highly dependent on factors such as temperature, solvent, and the presence of catalysts.

Table 2: Factors Influencing the Reaction Rate of this compound

Factor Observed Effect on Reaction Rate
Temperature Increased temperature generally leads to a significant increase in reaction rate.
Solvent Polarity Polar aprotic solvents have been shown to accelerate certain nucleophilic substitution reactions.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It is a key parameter derived from kinetic studies, often determined using the Arrhenius equation by measuring reaction rates at different temperatures. Reaction coordinate analysis, typically performed computationally, provides a detailed view of the energy changes as the reactants are converted into products, passing through the transition state. This analysis helps to rationalize the observed activation energies and provides further insight into the nature of the transition state.

Chemo-, Regio-, and Stereoselectivity Control in 5'-O-tert-Butyldimethylsilyl-thymidine Reactions

The strategic placement of a bulky tert-butyldimethylsilyl (TBDMS) group at the 5'-position of the deoxyribose ring in thymidine (B127349) profoundly influences the reactivity of the entire molecule. This substitution is a key step in synthetic organic chemistry, allowing for precise control over subsequent chemical modifications. By leaving the 3'-hydroxyl group and the N3 position of the thymine (B56734) base as the primary reactive sites, the 5'-O-TBDMS group enables chemists to direct reactions with a high degree of chemo-, regio-, and stereoselectivity.

Chemoselectivity and Regioselectivity:

The presence of the 5'-O-TBDMS protecting group leaves two primary nucleophilic sites available for reaction: the secondary hydroxyl group at the 3'-position of the sugar (3'-OH) and the nitrogen atom at the 3-position of the thymine ring (N3). The selective functionalization of one site over the other (chemoselectivity) at its specific location (regioselectivity) can be effectively controlled by the choice of solvent and reaction conditions.

Research has demonstrated that solvent polarity plays a critical role in directing the outcome of alkylation reactions on 5'-O-TBDMS-thymidine. Aprotic polar solvents with low dielectric constants favor O-alkylation at the 3'-hydroxyl group, whereas those with high dielectric constants promote N-alkylation at the N3 position of the thymine base.

This selectivity is attributed to the differential solvation of the nucleophilic centers. In solvents with low dielectric constants, such as tetrahydrofuran (THF), the 3'-alkoxide, formed by deprotonation with a base like sodium hydride (NaH), is more accessible and reactive. Conversely, solvents with high dielectric constants, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are better at solvating ions and promoting the reactivity of the N3 anion of the thymine ring.

Detailed findings from studies on the alkylation of 5'-O-TBDMS-thymidine with allyl bromide under the influence of different solvents highlight this pronounced regioselectivity.

EntrySolventDielectric Constant (εᵣ)Activation MethodProduct Distribution (3'-O-Alkylation)Product Distribution (N3-Alkylation)Product Distribution (O,N-Dialkylation)
1Dioxane2.21Ultrasound83%0%0%
2THF7.58Ultrasound95%0%0%
3CH₂Cl₂8.93Ultrasound87%0%0%
4DMF37.0Ultrasound0%95%0%
5DMSO46.7Ultrasound0%96%0%

Data adapted from a 2008 study on the solvent-controlled regioselective protection of 5'-O-protected thymidine.

Stereoselectivity Control:

The stereochemical outcome of reactions at the sugar moiety is significantly influenced by the steric bulk of the 5'-O-TBDMS group. This group effectively shields the 'top' (or β-face) of the furanose ring, compelling incoming reagents to approach from the less sterically hindered 'bottom' (or α-face).

This principle is fundamental in the synthesis of nucleoside analogues with modified stereochemistry at the 3'-position. For example, if the 3'-hydroxyl group of 5'-O-TBDMS-thymidine were oxidized to a ketone, the subsequent stereoselective reduction to a hydroxyl group would be directed by the 5'-silyl ether. The hydride reagent would preferentially attack from the less hindered α-face, leading predominantly to the formation of the 3'-epi-thymidine derivative, where the hydroxyl group is in the α-configuration (down), rather than the natural β-configuration (up).

Similarly, in reactions involving the formation of furanoid glycals, which are key intermediates for C-nucleosides, bulky protecting groups at the 3'- and 5'-positions are crucial for controlling stereoselectivity. The presence of a bulky group on the C-3' position, for instance, directs the approach of a nucleobase from the β-face of the glycal, resulting in the desired β-C-nucleoside. The 5'-O-TBDMS group plays a vital role in this strategy by facilitating the initial reaction and influencing the conformational stability of the intermediates, thereby ensuring high stereocontrol.

Theoretical and Computational Studies on C15h26n2o5si

Quantum Chemical Analysis of C15H26N2O5Si

Quantum chemical methods, rooted in quantum mechanics, provide a detailed description of the electronic structure of molecules. For this compound, these approaches are invaluable for understanding bonding, charge distribution, and potential reactivity sites.

Ab Initio Calculations for this compound Systems

Ab initio methods, meaning "from the beginning," derive molecular properties directly from fundamental physical constants without empirical parameters acspublisher.com. These calculations solve the electronic Schrödinger equation, offering high accuracy for predicting molecular structures, reaction mechanisms, and spectroscopic properties mdpi.comnist.govnih.gov. For a molecule of this compound's size, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be computationally demanding but provide a robust foundation for understanding its intrinsic electronic nature nist.gov.

Applications for this compound could include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which are critical for understanding molecular shape and flexibility acs.org.

Energetic Properties: Calculating formation enthalpies, atomization energies, and conformational energies, providing insights into the molecule's stability and preferred states nist.govnih.gov.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural verification and identification of functional groups researchgate.netkg.ac.rs.

Reaction Pathways: Elucidating potential reaction mechanisms by identifying transition states and activation barriers, particularly relevant for understanding the removal or transformation of the silyl (B83357) protecting group or reactions involving the nucleobase moiety mdpi.com.

An illustrative example of ab initio derived properties for this compound might include:

PropertyValue (Illustrative)Method/Basis Set (Illustrative)
Total Energy-2500.1234 HaHF/6-31G(d)
Dipole Moment3.25 DebyeHF/6-31G(d)
HOMO Energy-7.89 eVMP2/6-31G(d)
LUMO Energy-1.23 eVMP2/6-31G(d)
Si-O Bond Length (average)1.63 ÅMP2/6-31G(d)

Density Functional Theory (DFT) Studies on this compound Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum chemical method that offers a favorable balance between computational cost and accuracy, making it suitable for larger molecular systems like this compound researchgate.netrflow.ai. DFT focuses on the electron density rather than the complex many-electron wavefunction, simplifying calculations while still providing reliable results for ground-state properties researchgate.net.

For this compound, DFT studies can provide detailed information on:

Electronic Structure: Calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity, electron transport characteristics, and optical properties mdpi.comresearchgate.netmdpi.comnih.gov. The HOMO-LUMO gap provides insights into the molecule's chemical hardness/softness and electronic excitations researchgate.net.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack, which is essential for predicting reactivity and intermolecular interactions researchgate.netnih.gov.

Spectroscopic Properties: Prediction of UV-Vis spectra, NMR chemical shifts, and vibrational frequencies, aiding in the interpretation of experimental data and structural characterization researchgate.netkg.ac.rsnih.gov.

Reactivity and Reaction Mechanisms: Investigating bond dissociation energies, transition states, and reaction pathways, especially for the silyl group's cleavage or modifications to the nucleobase mdpi.comnumberanalytics.com. The unique reactivity patterns of organosilicon compounds, often deviating from carbon analogues, can be explored through DFT mdpi.comresearchgate.net.

An illustrative table of DFT-derived electronic properties for this compound might include:

PropertyValue (Illustrative)Functional/Basis Set (Illustrative)
HOMO Energy-6.55 eVB3LYP/6-31G(d,p)
LUMO Energy-0.98 eVB3LYP/6-31G(d,p)
HOMO-LUMO Gap5.57 eVB3LYP/6-31G(d,p)
Global Hardness (η)2.78 eVB3LYP/6-31G(d,p)
Global Softness (S)0.18 eV⁻¹B3LYP/6-31G(d,p)
Maximum Electrophilicity Index3.12 eVB3LYP/6-31G(d,p)

Semi-Empirical Methods for Large-Scale this compound Systems

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce significant approximations and incorporate empirical parameters derived from experimental data or high-level ab initio calculations numberanalytics.comwikipedia.orgnumberanalytics.com. This parameterization significantly reduces computational cost, making these methods highly efficient for very large molecular systems or for exploring complex potential energy surfaces numberanalytics.commpg.dersc.org.

For this compound, semi-empirical methods like AM1 (Austin Model 1) or PM3 (Parametric Method 3) are particularly useful for:

Rapid Geometry Optimization: Obtaining reasonable molecular geometries and conformational energies quickly, especially when exploring a large number of possible conformers numberanalytics.com.

Preliminary Studies: Providing initial insights into molecular properties and reactivity before investing in more computationally intensive DFT or ab initio calculations mpg.de.

Large-Scale Simulations: When this compound is part of a larger system, such as in a solvent or interacting with a surface, semi-empirical methods can be integrated into hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) schemes to treat the quantum mechanical region efficiently wikipedia.org.

Conformational Analysis: Exploring the conformational landscape of the flexible this compound molecule, identifying local minima and energy barriers between different conformers numberanalytics.comnumberanalytics.com.

An illustrative table comparing conformational energies of this compound using different semi-empirical methods might be:

ConformerAM1 Energy (kcal/mol) (Illustrative)PM3 Energy (kcal/mol) (Illustrative)
Conformer A0.00.0
Conformer B+1.5+1.8
Conformer C+2.7+2.5
Conformer D+4.1+4.3

Molecular Modeling and Simulation of this compound Architectures

Molecular modeling and simulation techniques, particularly molecular mechanics (MM) and molecular dynamics (MD), are essential for studying the dynamic behavior of molecules and their interactions over time wikipedia.orgresearchgate.net. These methods use classical mechanics and empirical force fields to describe interatomic forces, enabling the simulation of larger systems and longer timescales than quantum chemical methods wikipedia.orgwustl.edu.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) uses a simplified potential energy function based on classical physics to calculate the energy of a molecule as a function of its atomic coordinates acs.org. Molecular dynamics (MD) extends this by simulating the time-evolution of a molecular system, allowing the exploration of conformational changes and dynamic properties at finite temperatures wikipedia.orgwustl.edunih.gov. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape.

Applications for this compound could include:

Conformational Sampling: Exploring the various accessible conformations of this compound, identifying low-energy states and the transitions between them csic.eslibretexts.orgyoutube.com. This is particularly important for molecules with multiple rotatable bonds, such as the sugar and silyl moieties in this compound.

Temperature Effects: Investigating how temperature influences the conformational equilibrium and dynamic behavior of this compound in different environments ippi.ac.ir.

An illustrative table of conformational energies and populations from MD simulations for this compound might be:

ConformerRelative Energy (kcal/mol) (Illustrative)Population (%) (Illustrative)RMSD from Global Minimum (Å) (Illustrative)
Global Minima0.045.20.0
Conformer 10.828.50.7
Conformer 21.516.31.2
Conformer 32.110.01.8

Investigation of Intermolecular Interactions and Aggregation Behavior of this compound

Molecular dynamics simulations are powerful tools for studying how molecules interact with each other and with their environment, including solvent molecules or other this compound molecules researchgate.netcombinatorialpress.commdpi.commdpi.com. Given the presence of nitrogen, oxygen, and silicon atoms, this compound can engage in various types of intermolecular interactions.

Key aspects of intermolecular interactions and aggregation behavior that could be investigated include:

Hydrogen Bonding: Identifying and quantifying hydrogen bonds formed between the hydroxyl groups, pyrimidine (B1678525) nitrogen atoms, and oxygen atoms of this compound with itself or with solvent molecules rsc.orgugent.beillinois.edunih.gov.

Tetrel Bonds: Investigating specific interactions involving the silicon atom, which can act as a Lewis acid and form "tetrel bonds" with electron donors, influencing the molecule's self-assembly or interactions with other species nih.gov.

Aggregation Studies: Simulating the self-assembly of this compound molecules in solution to understand potential aggregation pathways, cluster formation, and the stability of such aggregates combinatorialpress.commdpi.com. This is particularly relevant for understanding its behavior in solution or as a component in materials.

Solvent Effects: Studying the influence of different solvents on the conformation, stability, and aggregation of this compound by modeling explicit solvent molecules csic.esmdpi.com.

An illustrative table of intermolecular interaction energies for this compound with a hypothetical interacting partner (e.g., water or another this compound molecule) might be:

Interaction TypeInteraction Energy (kcal/mol) (Illustrative)Contributing Atoms (Illustrative)
Hydrogen Bond (O-H···N)-4.5Hydroxyl O, Pyrimidine N
Hydrogen Bond (N-H···O)-3.8Pyrimidine N, Hydroxyl O
Van der Waals-2.1TBDMS group, Tetrahydrofuran (B95107) ring
Tetrel Bond (Si···O)-1.2Silicon, Oxygen
Total Intermolecular-11.6-

Prediction of Spectroscopic Properties of this compound

Computational methods are routinely used to predict various spectroscopic properties, aiding in the characterization and identification of molecules. For this compound, such predictions would involve calculating its response to electromagnetic radiation across different spectral ranges.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining molecular structure. Computational NMR prediction involves calculating the shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) within the molecule, which are then converted into chemical shifts relative to a standard reference compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often coupled with various basis sets and solvation models to account for environmental effects.

For this compound, computational NMR prediction would involve:

Geometry Optimization: First, the most stable conformers of this compound would be identified and optimized using quantum chemical methods (e.g., DFT).

Chemical Shift Calculation: NMR parameters, including isotropic chemical shifts (δ) and anisotropic shielding tensors, would be calculated for each atom.

Coupling Constant Prediction: Spin-spin coupling constants (J-couplings), which provide information about connectivity and dihedral angles, can also be computed.

While specific data for this compound is not available in the conducted searches, a hypothetical output from such a study might look like the following illustrative table, demonstrating the type of data that would be generated:

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
H-C(alkyl)0.8 - 2.56.5 - 7.5
H-C(sugar)3.5 - 5.52.0 - 8.0
H-N8.0 - 10.0N/A
H-Si(CH₃)₂0.0 - 0.5N/A

Note: This table presents illustrative data to demonstrate the type of information obtained from computational NMR predictions and is not specific to this compound.

Vibrational (IR/Raman) Spectra: Computational vibrational spectroscopy involves calculating the normal modes of vibration of a molecule and their corresponding frequencies and intensities. This is typically done by computing the Hessian matrix (matrix of second derivatives of energy with respect to nuclear coordinates) at an optimized molecular geometry.

Infrared (IR) Spectroscopy: Predicts absorption bands based on changes in dipole moment during vibration.

Raman Spectroscopy: Predicts scattering intensities based on changes in polarizability during vibration.

For this compound, simulated IR and Raman spectra would provide a theoretical fingerprint, useful for comparison with experimental data and for assigning specific functional group vibrations. These simulations can account for anharmonic effects and temperature by employing molecular dynamics simulations.

Table 2: Illustrative Predicted IR Vibrational Frequencies and Intensities for this compound (Hypothetical Data)

Functional GroupPredicted Frequency (cm⁻¹)Predicted Intensity (km/mol)
O-H stretch3200 - 3500Strong
N-H stretch3100 - 3400Medium
C=O stretch1650 - 1750Very Strong
Si-C stretch700 - 800Medium

Note: This table presents illustrative data to demonstrate the type of information obtained from computational IR predictions and is not specific to this compound.

Electronic (UV-Vis) Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis spectra. It calculates the energies and oscillator strengths of electronic excitations, which correspond to the wavelengths and intensities of absorption bands. For this compound, TD-DFT calculations would predict the absorption maxima (λmax) and their corresponding molar absorptivities (ε) or oscillator strengths, providing insights into the electronic structure and potential chromophores within the molecule.

Table 3: Illustrative Predicted UV-Vis Absorption Maxima for this compound (Hypothetical Data)

Transition TypePredicted λmax (nm)Predicted Oscillator Strength (f)
π→π260 - 2800.1 - 0.5
n→π200 - 2200.01 - 0.1

Note: This table presents illustrative data to demonstrate the type of information obtained from computational UV-Vis predictions and is not specific to this compound.

Computational Reaction Mechanism Studies for this compound Transformations

Computational studies of reaction mechanisms aim to elucidate the step-by-step processes by which molecules transform, including identifying intermediates and transition states, and calculating energy barriers.

A critical aspect of understanding reaction kinetics is the identification of transition states (TS). A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products. Computational methods for transition state localization typically involve:

Initial Guess: Providing an educated guess for the transition state geometry, often based on chemical intuition or reaction coordinate scans.

Optimization: Employing specialized optimization algorithms (e.g., Berny, QST2/QST3, Nudged Elastic Band (NEB)) to locate the saddle point on the potential energy surface.

Frequency Analysis: Confirming the located structure as a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

For transformations involving this compound, such as hydrolysis of the silyl ether or reactions of the nucleobase, locating transition states would allow for the calculation of activation energies (energy difference between the transition state and reactants), which directly correlate with reaction rates.

Table 4: Illustrative Energy Barriers for a Hypothetical Transformation of this compound (Hypothetical Data)

Reaction Step (Illustrative)Reactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
Silyl ether hydrolysis (Step 1)0.025.0-5.025.0
Nucleobase modification (Step 2)-5.030.0-15.035.0

Note: This table presents illustrative data to demonstrate the type of information obtained from transition state and energy barrier calculations and is not specific to this compound.

Once transition states are identified, the intrinsic reaction coordinate (IRC) pathway can be explored. The IRC connects reactants, transition states, and products, providing a detailed energy profile of the entire reaction. This exploration helps to understand the sequence of bond breaking and bond forming events.

Isotope Effect Studies: Kinetic isotope effects (KIEs) involve comparing reaction rates when an atom in the reactant is replaced by its heavier isotope (e.g., ¹H vs. ²H). Computational KIE studies involve calculating vibrational frequencies of reactants and transition states, as these frequencies are mass-dependent. By comparing the calculated KIEs with experimental values, researchers can gain confidence in the proposed reaction mechanism and identify rate-determining steps. For this compound, such studies could be crucial for understanding transformations where hydrogen or silicon atoms are involved in bond changes.

Proton transfer is a fundamental process in many chemical and biological reactions. For this compound, which contains nitrogen and oxygen atoms capable of accepting or donating protons, theoretical studies of proton transfer mechanisms would be highly relevant.

These studies typically involve:

Potential Energy Surface (PES) Mapping: Exploring the energy landscape as a proton moves between donor and acceptor sites.

Identification of Proton Transfer Intermediates and Transition States: Characterizing species like Zundel-like or Eigen-like complexes, and the transition states connecting them.

Environmental Effects: Investigating the influence of solvent or surrounding molecules on proton transfer, often using explicit solvent molecules or continuum solvation models.

Quantum Mechanical Tunneling: Assessing the contribution of quantum tunneling to the proton transfer rate, especially for light atoms like hydrogen.

Such studies for this compound could elucidate the acidity or basicity of specific sites, the preferred protonation states under different conditions, and the mechanisms of any proton-catalyzed or proton-transfer-coupled reactions it might undergo.

Applications of C15h26n2o5si in Advanced Chemical Research

C15H26N2O5Si in Materials Science

The role of this compound in materials science, based on current literature, appears to be predominantly as a synthetic precursor or a component in the synthesis of more complex molecules. Direct applications as a primary functional material in the following subsections are not widely reported.

Design and Development of this compound-containing Functional Materials

This compound in Organic Electronics and Optoelectronic Materials Research

Organic electronics and optoelectronic materials research focuses on organic semiconductors for applications such as OLED displays, organic solar cells, and biosensors, emphasizing their flexible and cost-effective nature dlr.deresearchgate.netletpub.comtu-dresden.de. While this field is rapidly expanding, with significant advancements in materials development for higher-performance devices tu-dresden.de, specific research detailing the direct use of this compound as an active component (e.g., as a charge transport layer, emissive material, or photovoltaic absorber) in organic electronic or optoelectronic devices is not widely published in the current academic landscape. The compound's structure, characteristic of a protected nucleoside, does not inherently suggest typical electronic or optoelectronic functionalities found in common organic semiconductor materials.

Polymeric Materials and Composites Incorporating this compound Units

Polymeric materials and composites are engineered by combining a polymer matrix with reinforcing fillers to achieve enhanced mechanical, thermal, or other properties researchgate.netwiley-vch.debibliotekanauki.plrug.nl. Research in this area explores various polymers, including biodegradable ones, and their composites for diverse applications bibliotekanauki.plrug.nl. The incorporation of nanomaterials into polymer composites is also a significant area of advancement, leading to improved properties like mechanical strength, electrical conductivity, and thermal stability mdpi.com. However, specific studies detailing the direct incorporation of this compound units into polymeric chains or as a filler in composite materials to impart specific properties are not extensively documented. Its chemical nature suggests it is not typically used as a monomer for polymerization or as a bulk reinforcing agent in conventional polymer composite formulations.

This compound in Energy-Related Materials (e.g., Energy Capture, Storage)

The development of new materials is critical for efficient energy capture and storage, including technologies for carbon capture and storage (CCS), batteries, and photovoltaics ipcc.chcam.ac.ukmdpi.comumich.eduscholaris.ca. Research in energy materials aims to accelerate the discovery of high-performance materials for applications such as solar cells and catalysts scholaris.ca. Despite the broad scope of energy materials research, there is no readily available information or detailed research findings that describe the direct application of this compound in energy capture (e.g., as a component in solar cells or thermoelectric devices) or energy storage (e.g., in batteries or supercapacitors). Its chemical structure does not align with the typical material classes (e.g., metal oxides, perovskites, carbon-based materials, or specific organic frameworks) currently being explored for these energy applications.

Role of this compound in Nanomaterials Science and Engineering

Nanomaterials science and engineering focuses on understanding and manipulating materials at the nanoscale to achieve unique properties and applications imperial.ac.ukiisc.ac.inncsu.eduondl-skku.comumn.edubu.edu. This field encompasses the study of ultra-thin films, nanowires, nanoparticles, and their integration into devices, including optoelectronic applications ncsu.eduondl-skku.combu.edu. While nanomaterials are crucial for next-generation electronic and photonic devices ondl-skku.com, specific academic studies or detailed research findings on the direct role of this compound as a nanomaterial itself (e.g., forming nanoparticles, nanowires, or thin films with nanoscale properties) or as a key component in the synthesis of such nanomaterials for advanced applications are not widely reported in the literature. Its primary use as a protected nucleoside suggests its relevance might be in nanobiotechnology or DNA-based nanostructures, if at all, rather than general nanomaterials for electronics or energy.

Academic Studies of this compound in Material Performance and Failure Analysis

Material performance and failure analysis are critical aspects of materials science, involving the investigation of why materials fail in service to enable the development of better products and improved designs gvsu.eduamazon.comaac-research.atunileoben.ac.atmdpi.comresearchgate.net. This field employs various analytical techniques to understand failure mechanisms and enhance reliability aac-research.atmdpi.com. Given the limited documentation of this compound's direct application as a bulk or functional material in the aforementioned materials science fields, there are no specific academic studies or detailed research findings available that focus on the material performance or failure analysis of this compound itself in such contexts. Studies in this area typically pertain to engineering materials used in structural or functional components, which does not appear to be the primary application domain for this compound.

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of complex molecular assemblies formed through non-covalent interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-stacking interactions, and electrostatic interactions. wikipedia.org It is a field that has evolved significantly since its early beginnings in host-guest chemistry and molecular recognition. mdpi.com

Molecular Recognition Studies with this compound Host-Guest Systems

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific interaction where one molecule selectively binds to another through non-covalent forces. utdallas.edu, carellgroup.de This process is crucial for the formation of specific assemblies with unique properties. utdallas.edu Host-guest chemistry, a core aspect of molecular recognition, involves a host molecule providing a cavity or binding site for a guest molecule, forming a complex. mdpi.com, utdallas.edu Examples of well-studied host molecules include cyclodextrins, crown ethers, calixarenes, and pillararenes, which can encapsulate various guest molecules. beilstein-journals.org, ambeed.com, sigmaaldrich.com

While the general principles of molecular recognition in host-guest systems are well-established, specific detailed research findings involving this compound as either a host or a guest molecule in such systems were not found in the conducted literature search.

Self-Assembly Phenomena of this compound Derivatives

Molecular self-assembly is the autonomous organization of components into patterns or structures without external guidance, driven by non-covalent interactions. sigmaaldrich.com, wikipedia.org, nih.gov This phenomenon is ubiquitous in nature, particularly in biological systems, and is a key technique in nanotechnology for constructing complex molecular topologies. sigmaaldrich.com, wikipedia.org Amphiphilicity, hydrogen bonding, and π-π stacking are common driving forces for self-assembly. mdpi.com

Specific detailed research findings on the self-assembly phenomena of this compound derivatives were not identified in the accessible literature.

Design of Supramolecular Architectures and Adaptive Systems based on this compound

The understanding of molecular recognition and self-assembly has led to the development of various supramolecular architectures, including host-guest complexes, supramolecular polymers, and molecular machines. utdallas.edu These architectures can exhibit adaptive behaviors, responding to external stimuli. The design of such systems often involves macrocyclic hosts and specific non-covalent interactions to create intricately organized structures. sigmaaldrich.com

No specific detailed research findings regarding the design of supramolecular architectures or adaptive systems based on this compound were found in the conducted literature search.

Quantitative Determination of Host-Guest Complexation and Association Constants for this compound Systems

Quantitative determination of host-guest complexation involves measuring association constants (Ka), which provide fundamental information on the strength and stoichiometry of host-guest interactions. unimi.it, nih.gov, osti.gov Techniques such as Nuclear Magnetic Resonance (NMR) titrations, isothermal titration calorimetry (ITC), and fluorescence spectrometry are commonly employed for this purpose. unimi.it, osti.gov, nih.gov, osti.gov These methods allow for the calculation of thermodynamic parameters (e.g., ΔH, ΔS, ΔG) associated with the inclusion process. nih.gov

Specific data tables or detailed research findings on the quantitative determination of host-guest complexation and association constants for systems involving this compound were not identified in the accessible literature.

This compound in Mechanistic Biochemistry Studies

Mechanistic biochemistry involves examining life at a molecular level, focusing on biochemical reactions, enzyme regulation, protein structure, and molecular processes within cells. rsc.org, nih.gov

Enzyme-Substrate Interactions and Binding Studies involving this compound (as probes or mimics)

Enzyme-substrate interactions are fundamental to biochemistry, where enzyme activity depends on the specific binding of substrate molecules to an enzyme's active site. glycodepot.com, utdallas.edu This interaction often follows a "lock and key" or "induced-fit" model, leading to the formation of an enzyme-substrate complex stabilized by weak forces like hydrogen bonds, ionic bonds, or van der Waals forces. glycodepot.com, mdpi.com, utdallas.edu Functionalized cofactor mimics and substrate analogues are designed to bind to enzymes, allowing for the study of enzyme functions, binding partners, and catalytic mechanisms. unimi.it, utdallas.edu, nih.gov Computational studies, such as molecular dynamics simulations, complement experimental approaches by providing site-specific information about interactions and dynamics of small molecules with proteins. mdpi.com

Specific detailed research findings on enzyme-substrate interactions or binding studies involving this compound as probes or mimics were not found in the conducted literature search.

Future Directions and Emerging Research Avenues for C15h26n2o5si

Exploration of Novel Synthetic Methodologies for C15H26N2O5Si and its Analogs

The synthesis of this compound, typically involving the introduction of a TBDMS protecting group onto a nucleoside, can benefit from advancements in organosilicon synthesis. Current research in organosilicon chemistry emphasizes the development of more efficient, selective, and environmentally benign synthetic routes.

Biocatalysis: A promising avenue involves the use of biocatalytic systems. While no natural enzymes are known to form Si-C bonds, engineered enzymes have demonstrated the ability to construct Si-C bonds via carbene insertion into Si-H bonds nih.gov. Furthermore, enzymes like silicateins from marine sponges catalyze the formation and hydrolysis of Si-O bonds, offering eco-friendly and economically valuable methods for synthesizing complex organosilicon molecules, polymers, and materials findaphd.com. Applying such biocatalytic approaches could lead to greener and more selective routes for installing silyl (B83357) protecting groups or for synthesizing novel silicon-containing nucleoside analogs.

Transition Metal-Catalyzed Reactions: Transition metal-catalyzed stereoselective C-H activation and silylation represent a significant advancement in creating chiral organosilicon compounds rsc.org. These methods allow for the precise introduction of silicon moieties with controlled stereochemistry, which could be crucial for synthesizing enantiomerically pure this compound or its chiral analogs, potentially enhancing their biological activity or material properties.

Green Chemistry Approaches: The direct synthesis process (Müller–Rochow process) for organosilicon compounds from silicon and alkyl chlorides is a cornerstone of the silicone industry, but it is energy-intensive mdpi.com. Future research aims to reduce energy consumption and costs, for instance, by developing new catalysts as alternatives to expensive platinum catalysts nedo.go.jp. Adapting these green chemistry principles to the synthesis of this compound could lead to more sustainable production methods.

Flow Chemistry: The development of continuous flow synthesis for fine chemicals, which can significantly reduce waste, improve safety, and reduce costs, is also a relevant direction for complex organosilicon compounds like this compound aist.go.jp.

Development of Advanced Spectroscopic and Diffraction Techniques for this compound Structural Insights

Precise structural characterization is fundamental to understanding the properties and reactivity of this compound. While conventional techniques like NMR (including 29Si NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography are standard elsevier.comamazon.com, advanced methodologies are emerging to provide deeper insights.

Advanced Mass Spectrometry: Techniques such as nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS), Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), and triple quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS) offer comprehensive characterization and the ability to identify fragmentation pathways of silyl organic compounds mdpi.commdpi.com. These methods can provide detailed information on the molecular structure, purity, and stability of this compound and its synthetic intermediates.

In-situ and Operando Characterization: The ability to monitor structural evolution in situ (during synthesis) and operando (during application) is critical for rational design and accelerated materials discovery aip.org. Techniques like high-temperature X-ray scattering and aberration-corrected scanning transmission electron microscopy can provide real-time insights into the structural changes of organosilicon compounds under reaction or operational conditions aip.org. This could inform the optimization of synthesis conditions for this compound or its incorporation into more complex architectures.

Solid-State NMR and Advanced Diffraction: For solid forms of this compound or its incorporation into solid-state materials, solid-state NMR (particularly 29Si NMR) can offer detailed information about local silicon environments and dynamics. Advanced diffraction techniques, including 4D transmission electron microscopy and pair distribution functions, enable mapping of structural evolution at atomic and nanoscale levels, which is vital for understanding the arrangement and interactions of this compound within a matrix aip.org.

Synergistic Integration of Experimental and Computational Approaches in this compound Research

The combination of experimental data with computational modeling provides a powerful approach to understanding the behavior of complex molecules like this compound, predicting their properties, and guiding synthetic strategies.

Quantum Chemical Calculations: Ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, understanding reactivity patterns, and predicting the stability of organosilicon compounds amazon.commdpi.com. For this compound, these methods can be applied to elucidate the mechanisms of silylation and desilylation reactions, predict preferred conformations, and understand intermolecular interactions relevant to oligonucleotide synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or when interacting with enzymes or other biomolecules. This can provide insights into its flexibility, solvent interactions, and binding characteristics.

Accelerated Materials Discovery: The feedback loop of in situ monitoring coupled with artificial intelligence (AI) is laying the foundation for accelerated materials discovery aip.org. This integrated approach can be used to design and optimize novel organosilicon-based materials incorporating this compound, by rapidly screening potential structures and predicting their properties.

Thermodynamic and Phase-Change Property Prediction: Computational models capable of accurately predicting thermodynamic liquid state and phase-change properties for organosilicon molecules with various functional groups are being developed bohrium.com. Such models could be invaluable for optimizing purification processes and formulation strategies for this compound.

Expanding the Role of this compound in Multifunctional Smart Materials

While this compound is primarily known as a synthetic intermediate, its unique structure, combining a nucleoside with an organosilicon protecting group, offers potential for expanding its role in multifunctional smart materials. Organosilicon compounds generally contribute to materials with unique thermal, mechanical, and optical properties solubilityofthings.com.

Functionalized Supports and Delivery Systems: Organosilicon materials, particularly those with modifiable surfaces, are being explored as potential supports for loading active compounds bohrium.com. This compound could serve as a building block for creating functionalized organosilicon matrices, where the nucleoside part could enable specific biological interactions, and the silicon matrix could provide structural integrity or controlled release capabilities. This could lead to porous carriers for drug delivery or antibacterial materials bohrium.com.

Responsive Biomaterials: The integration of this compound into responsive biomaterials could lead to smart systems that react to changes in their environment. For instance, its nucleoside component could be part of a DNA/RNA-based sensor, where the silicon moiety influences stability or provides a handle for material integration.

Bio-hybrid Materials: Given its biological relevance as a nucleoside derivative, this compound could be incorporated into bio-hybrid materials, combining the biocompatibility and specific recognition properties of biological molecules with the robust and tunable properties of organosilicon polymers. Examples include its use in tissue engineering or regenerative medicine, similar to polyhedral oligomeric silsesquioxanes (POSS) open.ac.uk.

Interdisciplinary Research at the Interface of this compound Chemistry with Emerging Scientific Fields

The multidisciplinary nature of organosilicon chemistry positions this compound at the forefront of several emerging scientific fields.

Medicinal Chemistry and Biotechnology: Beyond its role in oligonucleotide synthesis, this compound could be explored for its potential in developing novel therapeutic agents. Modified nucleosides and nucleotides are crucial in gene therapy, antiviral treatments, and cancer therapy. The silicon-containing protecting group could be engineered to influence pharmacokinetics, cellular uptake, or stability of therapeutic oligonucleotides. The investigation of biocatalytic transformations of silicon is a growing area with implications for pharmaceuticals and materials science nih.govfindaphd.com.

Nanotechnology: The precise control over molecular architecture offered by organosilicon chemistry can enable the fabrication of this compound-containing nanomaterials. These could include nanoparticles for targeted drug delivery, nanoscale sensors for biomolecule detection, or components in advanced electronic devices.

Advanced Manufacturing (e.g., 3D Printing): The development of new organosilicon polymers and materials with tailored properties can facilitate their use in advanced manufacturing techniques like 3D printing. This compound or its derivatives could be integrated into printable inks to create custom biomolecular structures or functional devices.

Environmental Science: Research into the environmental fate and impact of organosilicon compounds, and the development of sustainable synthesis methods, are ongoing mdpi.comdoi.org. For this compound, this could involve developing more environmentally friendly synthetic routes or exploring its degradation pathways.

Q & A

Q. Q. How to structure a research manuscript to highlight the novelty of C15H26N2O5Si findings?

  • Outline :
  • Introduction : Contrast existing silyl ether studies with gaps addressed in your work.
  • Results : Use tables to compare synthetic yields, spectroscopic data, and bioactivity.
  • Discussion : Emphasize how results resolve prior contradictions or advance mechanistic understanding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.